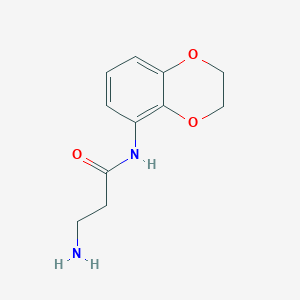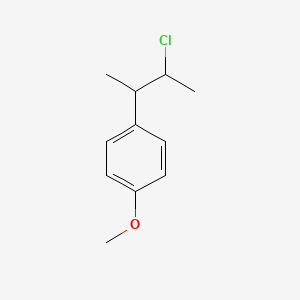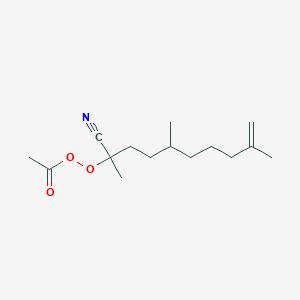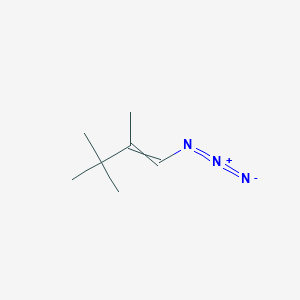
1-Azido-2,3,3-trimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H13N3 It is a derivative of 2,3,3-trimethylbut-1-ene, where an azido group (-N3) is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2,3,3-trimethylbut-1-ene can be synthesized through the azidation of 2,3,3-trimethylbut-1-ene. The reaction typically involves the use of sodium azide (NaN3) as the azidating agent. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2,3,3-trimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: The Huisgen cycloaddition reaction often requires a copper(I) catalyst and is performed under mild conditions, such as room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2,3,3-trimethylbut-1-ene can be formed.
Cycloaddition Products: The primary products are triazoles, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Azido-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-azido-2,3,3-trimethylbut-1-ene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylbut-1-ene: The parent compound without the azido group.
1-Azido-2,3-dimethylbut-1-ene: A similar compound with a different substitution pattern.
1-Azido-3,3-dimethylbut-1-ene: Another isomer with the azido group on a different carbon atom.
Uniqueness
1-Azido-2,3,3-trimethylbut-1-ene is unique due to the presence of the azido group on the first carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
62848-78-6 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-azido-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H13N3/c1-6(5-9-10-8)7(2,3)4/h5H,1-4H3 |
InChI Key |
JDHVZNHJGJOMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN=[N+]=[N-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)

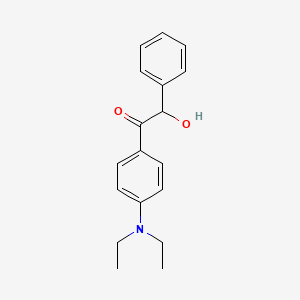

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
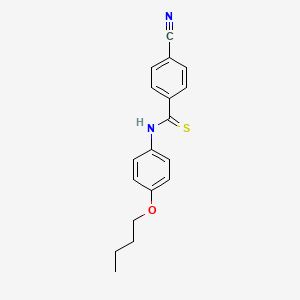
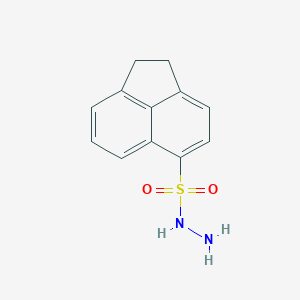


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
